4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol
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Overview
Description
4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol is a complex organic compound featuring a piperidine ring, an oxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 3,4-Dihydro-2H-pyran derivatives
Uniqueness
4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
54595-98-1 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C17H24N2O2/c1-16(2)12-21-15(18-16)13-6-4-5-7-14(13)17(20)8-10-19(3)11-9-17/h4-7,20H,8-12H2,1-3H3 |
InChI Key |
ICMJMKOIRYHDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2C3(CCN(CC3)C)O)C |
Origin of Product |
United States |
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